molecular formula C17H12N2O3 B7457959 3-Nitro-2-(4-phenylphenoxy)pyridine

3-Nitro-2-(4-phenylphenoxy)pyridine

Cat. No.: B7457959
M. Wt: 292.29 g/mol
InChI Key: SJPNQLDPTBHJOK-UHFFFAOYSA-N
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Description

3-Nitro-2-(4-phenylphenoxy)pyridine is a compound belonging to the class of nitropyridines. The pyridine ring system is a fundamental structure in many natural products, pharmaceuticals, and agrochemicals . This compound is characterized by the presence of a nitro group at the 3-position and a phenylphenoxy group at the 2-position of the pyridine ring, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(4-phenylphenoxy)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The phenylphenoxy group can be introduced through a nucleophilic substitution reaction, where a suitable phenylphenol derivative reacts with the 2-position of the nitropyridine ring under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(4-phenylphenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-2-(4-phenylphenoxy)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-2-(4-phenylphenoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenylphenoxy group can enhance binding affinity to specific targets. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-2-(4-phenylphenoxy)pyridine is unique due to the combination of the nitro group and the phenylphenoxy group on the pyridine ring. This structural arrangement provides distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-nitro-2-(4-phenylphenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-19(21)16-7-4-12-18-17(16)22-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPNQLDPTBHJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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